![molecular formula C8H9NO3 B1415002 (2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid CAS No. 145041-24-3](/img/structure/B1415002.png)
(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid
Overview
Description
“(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid”, also known as FPA, is a pyrrole-containing amino acid. It has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .
Molecular Structure Analysis
The InChI code for “(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid” is 1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m0/s1 .Physical And Chemical Properties Analysis
“(2S)-2-(2-Formyl-1H-pyrrol-1-YL)propanoic acid” is a compound with a molecular weight of 167.16 g/mol . It should be stored at a refrigerated temperature and away from moisture .Scientific Research Applications
Pyrrole Alkaloids in Lycium Chinense
- Study 1 : New pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers were isolated from Lycium chinense, indicating potential applications in natural product chemistry and pharmacology (Youn et al., 2013).
- Study 2 : Identification of new pyrrole alkaloids from Lycium chinense fruits, contributing to the understanding of the chemical diversity of this plant (Youn et al., 2016).
Synthesis and Properties of Compounds
- Study 3 : Investigation into the synthesis and properties of benzodipyrrinones, showcasing the role of similar compounds in chemical synthesis (Boiadjiev & Lightner, 2003).
- Study 4 : Synthesis and characterization of salen-type ligands functionalized with pyrrole derivative pendant arms, highlighting their potential in ligand design and coordination chemistry (Andrade et al., 2005).
Novel Pyrrole Alkaloids and Their Applications
- Study 5 : Discovery of a new pyrrole alkaloid from Leccinum Extremiorientale, an important finding for mycology and natural product research (Yang et al., 2015).
Research in Catalysis and Electrochemistry
- Study 20 : Catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins, demonstrating the potential role of similar compounds in catalytic processes (Bhugun, Lexa & Savéant, 1996).
properties
IUPAC Name |
(2S)-2-(2-formylpyrrol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYTGMADQFCTL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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